molecular formula C11H11FO3 B1459404 2-Cyclopropylmethoxy-4-fluoro-benzoic acid CAS No. 1369917-22-5

2-Cyclopropylmethoxy-4-fluoro-benzoic acid

Cat. No. B1459404
CAS RN: 1369917-22-5
M. Wt: 210.2 g/mol
InChI Key: BTYZICYEPUKXHI-UHFFFAOYSA-N
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Description

2-Cyclopropylmethoxy-4-fluoro-benzoic acid (2-CPMFBA) is an organic compound belonging to the carboxylic acid class. It is used in a variety of scientific research applications and has an interesting mechanism of action.

Scientific Research Applications

Nanotechnology

The compound could be used in the design and synthesis of organic nanomaterials. Its molecular structure might allow it to self-assemble into nanostructures with specific properties, useful in various nanotechnological applications.

Each of these fields leverages the unique chemical properties of 2-Cyclopropylmethoxy-4-fluoro-benzoic acid to explore innovative applications that could lead to significant advancements in science and technology. While the current web search did not yield specific details on the applications of this exact compound, the potential uses outlined above are based on the general roles that similar benzoic acid derivatives play in scientific research .

properties

IUPAC Name

2-(cyclopropylmethoxy)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c12-8-3-4-9(11(13)14)10(5-8)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYZICYEPUKXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylmethoxy-4-fluoro-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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